

(S)-1-N-Boc-Piperidine-2-carboxamide chemical properties

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Compound of Interest

Compound Name: (S)-1-N-Boc-Piperidine-2-carboxamide

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An In-depth Technical Guide on the Core Chemical Properties of **(S)-1-N-Boc-Piperidine-2-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for **(S)-1-N-Boc-piperidine-2-carboxamide**, a key intermediate in medicinal chemistry and drug discovery. The information is presented to support research and development activities in the pharmaceutical sciences.

Core Chemical Properties

(S)-1-N-Boc-piperidine-2-carboxamide, also known by its IUPAC name tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate, is a derivative of the amino acid L-pipecolic acid.^[1] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step organic syntheses.

Table 1: General and Physicochemical Properties of **(S)-1-N-Boc-Piperidine-2-carboxamide**

Property	Value	Source
CAS Number	78058-41-0	[1]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₃	[2]
Molecular Weight	228.29 g/mol	[2]
Appearance	White to off-white solid	[2]
Boiling Point	384.4 ± 31.0 °C (Predicted)	[2]
Density	1.123 ± 0.06 g/cm ³ (Predicted)	[2]
Storage	2-8°C, protect from light, sealed in dry conditions	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of **(S)-1-N-Boc-piperidine-2-carboxamide**.

Table 2: NMR Spectral Data for **(S)-1-N-Boc-Piperidine-2-carboxamide**

Nucleus	Chemical Shift (ppm)	Description	Source
¹ H NMR	~1.44	Singlet, 9H (Boc group protons)	[3]
4.29-4.31	Broad multiplet, 1H (C-2 proton)	[3]	
5.34-8.03	Broad signal (Amide N-H protons, solvent dependent)	[3]	
¹³ C NMR	172-175	Carboxamide carbonyl	[3]
154-156	Boc carbonyl	[3]	
79.1-79.5	Quaternary carbon of Boc group	[3]	
53-54	C-2 of piperidine ring	[3]	
28.2-28.4	tert-butyl carbons of Boc group	[3]	
22-31	C-3, C-4, C-5 of piperidine ring	[3]	

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

(S)-1-N-Boc-piperidine-2-carboxamide is typically synthesized from its corresponding carboxylic acid precursor, (S)-1-Boc-piperidine-2-carboxylic acid. The key transformation is an amide bond formation.

Precursor: (S)-1-Boc-piperidine-2-carboxylic acid

Table 3: Physicochemical Properties of (S)-1-Boc-piperidine-2-carboxylic acid

Property	Value	Source
CAS Number	26250-84-0	[4]
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[4]
Molecular Weight	229.27 g/mol	[4]
Melting Point	122-126 °C	[4]
Specific Rotation ([α] ²³ /D)	-63.2° (c = 1 in acetic acid)	[4]
Solubility	Insoluble in water	[4]

Experimental Protocol: Amide Bond Formation

The synthesis of **(S)-1-N-Boc-piperidine-2-carboxamide** from (S)-1-Boc-piperidine-2-carboxylic acid is achieved through amide coupling. Below are two common and robust protocols.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[5]

- Materials and Reagents:
 - (S)-1-Boc-piperidine-2-carboxylic acid
 - Ammonia source (e.g., ammonium chloride and a non-nucleophilic base)
 - EDC hydrochloride (1.1-1.5 equivalents)
 - HOBt (1.1-1.5 equivalents)
 - A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
 - Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

- Reagents for work-up: 1M HCl, saturated aqueous NaHCO₃, brine, and anhydrous Na₂SO₄ or MgSO₄.
- Procedure:
 - Dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the ammonia source in anhydrous DCM or DMF.
 - Cool the mixture to 0 °C in an ice bath.
 - Add EDC-HCl (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[\[5\]](#)
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, dilute the reaction with DCM.
 - Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[\[5\]](#)
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography or recrystallization.
 - Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.[\[5\]](#)

Protocol 2: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[\[5\]](#)

- Materials and Reagents:
 - (S)-1-Boc-piperidine-2-carboxylic acid

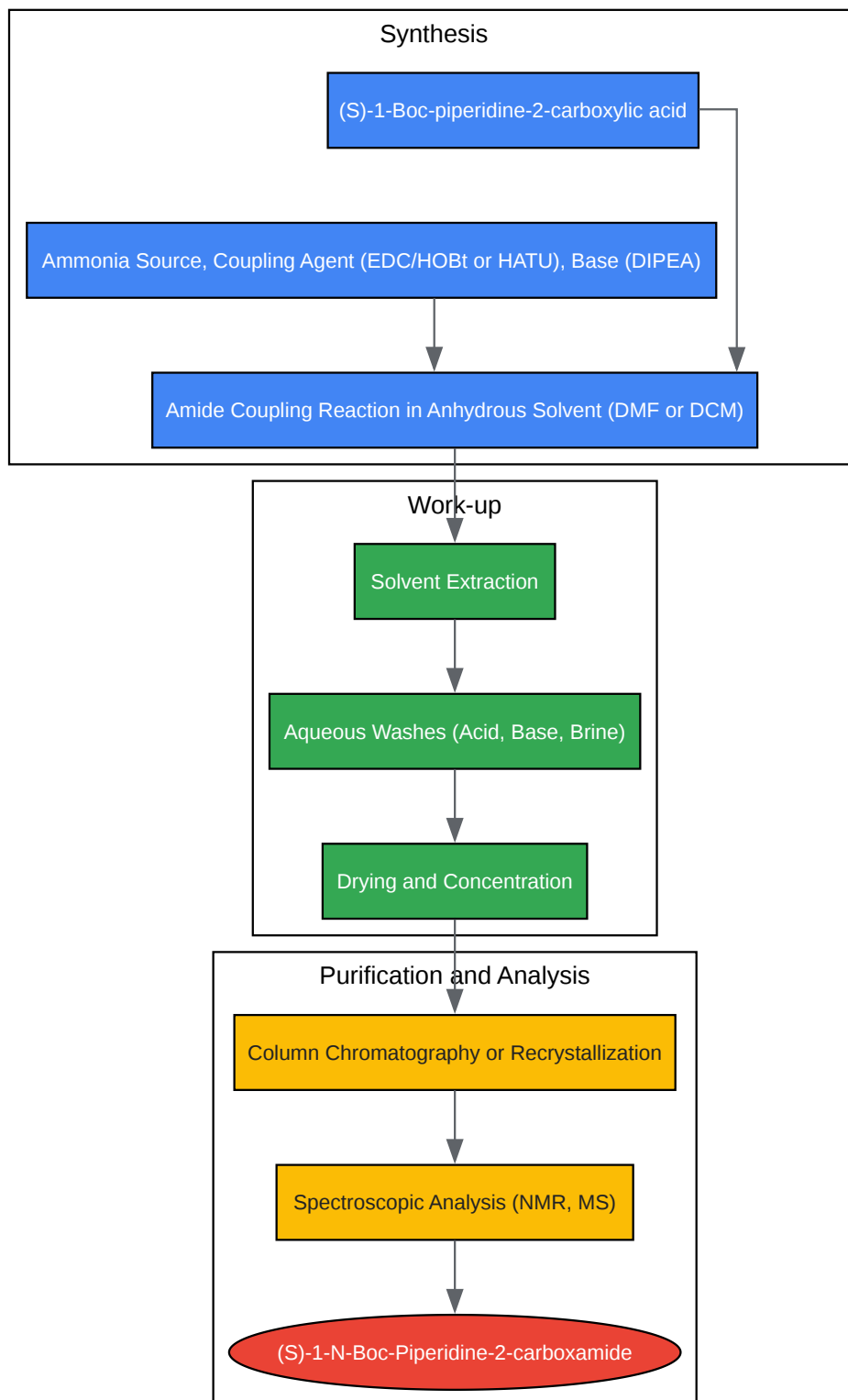
- Ammonia source
- HATU (1.1-1.5 equivalents)
- DIPEA (2-3 equivalents)
- Anhydrous DMF
- Procedure:
 - Dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
 - Add HATU (1.2 eq) and DIPEA (3.0 eq).[5]
 - Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
 - Add the ammonia source to the reaction mixture.
 - Stir at room temperature and monitor the reaction by TLC or LC-MS.
 - Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
 - Dry the organic layer, concentrate, and purify the crude product as described in Protocol 1.

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **(S)-1-N-Boc-piperidine-2-carboxamide**.

Synthesis and Purification Workflow

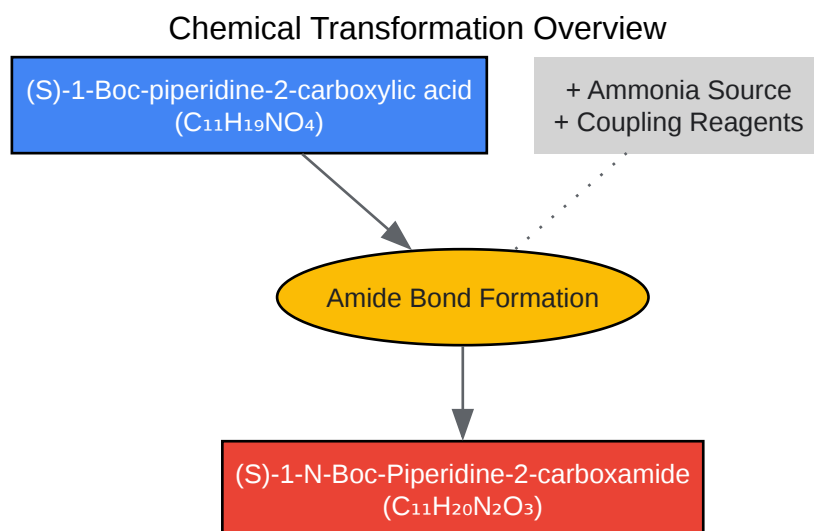
[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **(S)-1-N-Boc-piperidine-2-carboxamide**.

Applications in Drug Development

(S)-1-N-Boc-piperidine-2-carboxamide is a valuable building block in the synthesis of more complex, biologically active molecules.[6] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] This intermediate serves as a starting point for creating diverse chemical libraries for screening against various biological targets.[6] While specific biological activities for this compound itself are not well-documented, its derivatives are explored for their potential interactions with receptors and enzymes.[3] The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom.

Logical Relationship of Components

The following diagram illustrates the relationship between the precursor, the reaction, and the final product.



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Caption: Conversion of the carboxylic acid to the carboxamide.

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